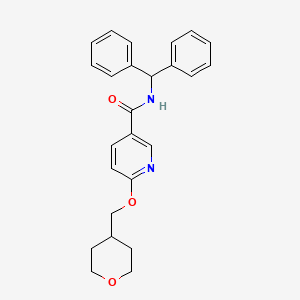![molecular formula C16H17NO6S2 B2427389 3-{4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL}propanoic acid CAS No. 306323-53-5](/img/structure/B2427389.png)
3-{4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-{4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL}propanoic acid” is a chemical compound with the CAS Number: 306323-53-5 . It has a molecular weight of 383.45 and its IUPAC name is 3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H17NO6S2/c1-21-10-6-9 (7-11 (22-2)14 (10)23-3)8-12-15 (20)17 (16 (24)25-12)5-4-13 (18)19/h6-8H,4-5H2,1-3H3, (H,18,19)/b12-8+ . This code provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 383.44 . The compound’s NMR spectrum and melting point are mentioned in the search results .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of thiazolidinone derivatives and their structural characterization form a crucial aspect of research into compounds like 3-{4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL}propanoic acid. These compounds are synthesized through various methods, including the reaction of carboxylic acid hydrazides with carbonothioyldisulfanediyl diacetic acid in water, which is highlighted for its green chemistry approach due to the use of water as the optimal reaction medium, offering nearly quantitative yields (Horishny & Matiychuk, 2020). Another study focuses on the hetero-Diels–Alder reaction of thiazolidin-2-ones, leading to the formation of compounds with potential biological activity, emphasizing the diversity of synthetic routes available for these compounds (Velikorodov, Shustova, & Kovalev, 2017).
Biological Activities and Potential Applications
A significant portion of research on thiazolidinone derivatives involves evaluating their biological activities, including antimicrobial and antitumor effects. For instance, some thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial activities, showing promise as potential antimicrobial agents. These compounds were tested against various bacterial and fungal strains, demonstrating their potential in addressing microbial resistance (Gouda, Berghot, Shoeib, & Khalil, 2010). Another study focused on the antitumor screening of thiazolidinone compounds, revealing moderate antitumor activity against malignant tumor cells, with specific compounds showing heightened sensitivity against certain cancer cell lines (Horishny & Matiychuk, 2020).
Quantum Chemical Studies and Corrosion Inhibition
Furthermore, thiazolidinedione derivatives have been explored for their corrosion inhibition properties, offering valuable insights into the protective measures for metals in acidic environments. Experimental and quantum chemical studies indicate that these inhibitors effectively reduce corrosion rates, with their efficiency increasing with concentration. The adsorption of these compounds on metal surfaces follows the Langmuir adsorption isotherm, suggesting their potential in industrial applications to prevent metal corrosion (Yadav, Behera, Kumar, & Yadav, 2015).
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through covalent bonding or non-covalent interactions such as hydrogen bonding, van der waals forces, and electrostatic interactions .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
properties
IUPAC Name |
3-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S2/c1-21-10-6-9(7-11(22-2)14(10)23-3)8-12-15(20)17(16(24)25-12)5-4-13(18)19/h6-8H,4-5H2,1-3H3,(H,18,19)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZNPCRNWONEBY-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Isopropoxyphenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2427306.png)
![N-[(2,4-difluorophenyl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2427307.png)
![5-(3,5-Difluoro-phenyl)-4-methyl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B2427308.png)

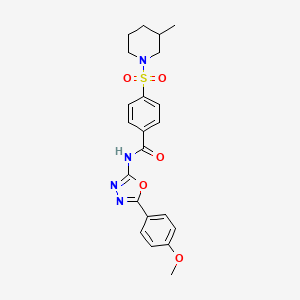

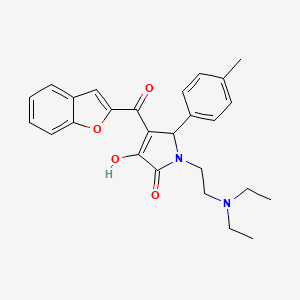
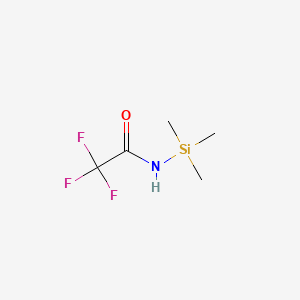
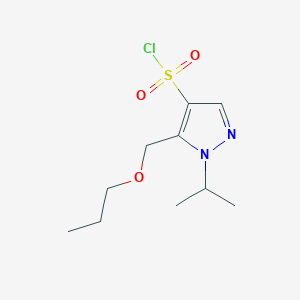
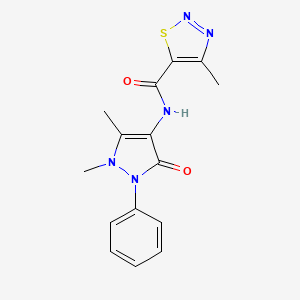
![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide](/img/structure/B2427325.png)
![1'-(cyclopropanecarbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2427326.png)
![Ethyl 4-[(3-methoxynaphthalene-2-carbonyl)amino]benzoate](/img/structure/B2427328.png)
